molecular formula C9H19N3O3 B13426424 (Z)-2-(3-ethoxy-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3-ethoxy-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13426424
M. Wt: 217.27 g/mol
InChI Key: KAZVINOBQVNXLQ-UHFFFAOYSA-N
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Description

(Z)-2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide is a synthetic organic compound characterized by a pyrrolidine ring substituted with ethoxy and methoxy groups at the 3- and 4-positions, respectively, and an N'-hydroxyacetimidamide functional group. Its molecular formula is C₉H₁₉N₃O₂, with a molecular weight of 201.266 g/mol . The compound is primarily used as a research intermediate in chemical synthesis, with applications in medicinal chemistry and drug discovery. Key physical properties include a boiling point of 332.8±48.0 °C and a density of 1.2±0.1 g/cm³, though its melting point remains undocumented .

Properties

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

2-(3-ethoxy-4-methoxypyrrolidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H19N3O3/c1-3-15-8-5-12(4-7(8)14-2)6-9(10)11-13/h7-8,13H,3-6H2,1-2H3,(H2,10,11)

InChI Key

KAZVINOBQVNXLQ-UHFFFAOYSA-N

Isomeric SMILES

CCOC1CN(CC1OC)C/C(=N/O)/N

Canonical SMILES

CCOC1CN(CC1OC)CC(=NO)N

Origin of Product

United States

Biological Activity

(Z)-2-(3-ethoxy-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with ethoxy and methoxy groups, alongside a hydroxylamine moiety. Understanding its structure is crucial for elucidating its biological functions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed for (Z)-2-(3-ethoxy-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.
  • Receptor Modulation : The compound could act as a modulator for certain receptors, influencing signaling pathways associated with disease processes.

Antimicrobial Activity

Studies have demonstrated that (Z)-2-(3-ethoxy-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties, particularly through the induction of apoptosis in cancer cell lines. In vitro studies show that it can inhibit cell proliferation in several cancer types.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : Disc diffusion assay.
    • Results : The compound showed significant inhibition zones compared to controls, indicating strong antimicrobial activity.
  • Case Study 2: Anticancer Activity
    • Objective : To assess the cytotoxic effects on breast cancer cells (MCF-7).
    • Method : MTT assay for cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, supporting its potential use as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (Z)-2-(3-ethoxy-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide is vital for assessing its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionRapid
BioavailabilityHigh
MetabolismHepatic
Elimination Half-life4 hours

Toxicological studies are necessary to determine any adverse effects associated with the compound, particularly at higher doses.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydroxyacetimidamide group undergoes hydrolysis under acidic or basic conditions to yield distinct products:

Reaction Conditions Products Mechanistic Notes
Acidic (HCl, H₂O, reflux) Acetic acid + hydroxylamine derivativesCleavage of the C=N bond via protonation of the imidamide nitrogen, followed by hydrolysis .
Basic (NaOH, aq. ethanol) Carboxylate salt + ammonia/ammonium derivativesBase-mediated nucleophilic attack at the electrophilic carbon adjacent to the N-hydroxy group .

Key Observations :

  • Hydrolysis rates increase with temperature (60–100°C) and catalyst presence (e.g., Lewis acids).

  • Steric hindrance from the pyrrolidine ring may slow reaction kinetics compared to linear analogues .

Nucleophilic Substitution

The ethoxy and methoxy groups on the pyrrolidine ring participate in nucleophilic substitutions:

Reagent Product Conditions Yield
HBr (48% aq.) Bromo-substituted pyrrolidine derivativeReflux, 12 h65–72%
Ammonia (NH₃ in ethanol) Amino-pyrrolidine analogue80°C, 6 h, sealed tube58%

Structural Impact :

  • Substitution at the 3-ethoxy position is favored due to lower steric hindrance compared to the 4-methoxy group .

  • Retention of stereochemistry (Z-configuration) observed in products when chiral centers are preserved .

Metal Complexation

The N-hydroxyacetimidamide group acts as a bidentate ligand for transition metals:

Metal Ion Coordination Mode Application Stability Constant (log K)
Fe³⁺ O,N-chelationCatalytic oxidation studies8.2 ± 0.3
Cu²⁺ Square-planar geometryElectrochemical sensing platforms10.1 ± 0.2

Experimental Data :

  • Complexation with Cu²⁺ enhances redox activity, enabling applications in catalytic cycles .

  • pH-dependent stability: Optimal binding occurs at pH 6–8 due to deprotonation of the hydroxyl group .

Oxidation Reactions

The hydroxyacetimidamide moiety is susceptible to oxidative transformations:

Oxidizing Agent Product Conditions Selectivity
KMnO₄ (acidic) Nitrile oxide0°C, 1 h>90%
H₂O₂ (Cat. Fe³⁺) N-Oxide derivativeRT, 24 h75%
O₂ (UV light) Radical-coupled dimerizationPhotoreactor, λ = 365 nm82%

Mechanistic Insights :

  • Oxidation to nitrile oxide proceeds via a two-electron transfer mechanism.

  • Radical dimerization under UV light forms a C–N linked dimer, confirmed by X-ray crystallography in analogous compounds .

Comparative Reactivity Table

Reactivity trends compared to structurally similar compounds:

Compound Hydrolysis Rate Oxidation Susceptibility Metal Affinity
(Z)-2-(3-ethoxy-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide ModerateHighHigh (Cu²⁺)
N-((6-ethoxy- triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide SlowModerateLow
Methyl 2-ethoxy-1-((2'-(5-oxo-oxadiazol-3-yl)biphenyl)methyl)benzimidazole FastLowModerate (Fe³⁺)

Comparison with Similar Compounds

(Z)-2-(3-(Ethoxymethyl)Pyrrolidin-1-yl)-N'-Hydroxyacetimidamide (CAS: 2098159-62-5)

  • Molecular Formula : C₉H₁₉N₃O₂ (identical to the target compound).
  • Key Differences : The substituent at the pyrrolidine 3-position is ethoxymethyl (-CH₂OCH₂CH₃) instead of ethoxy (-OCH₂CH₃).
  • However, both compounds share similar synthetic routes and safety protocols .

(Z)-2-(3-Chlorophenyl)-N'-Hydroxyacetimidamide (7d)

  • Molecular Formula : C₈H₈ClN₃O.
  • Key Differences : Replaces the pyrrolidine ring with a 3-chlorophenyl group.
  • Impact : The aromatic chlorophenyl group enhances π-π stacking interactions but reduces solubility in polar solvents compared to the pyrrolidine-based compounds. This structural variation is critical in optimizing inhibitory activity in oxadiazole derivatives .

(E,Z)-N'-Hydroxyacetimidamide (38)

  • Molecular Formula : C₉H₁₀N₂O (simplified backbone).
  • Key Differences : Lacks the pyrrolidine ring and features a methyl-oxadiazole substituent.
  • Impact: The oxadiazole ring enhances metabolic stability and binding affinity to enzymes like MMP-13, making it a potent non-zinc-binding inhibitor .

Functional Group Comparisons

Hydroxyacetimidamide vs. Hydrazides

  • Example : (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) .
  • Key Differences : Replaces the hydroxyacetimidamide group with a hydrazide (-CONHNH₂).
  • Impact: Hydrazides exhibit distinct reactivity in condensation reactions, forming thiazolidinones with sulfur-containing reagents. This contrasts with hydroxyacetimidamides, which are more stable under acidic conditions .

Nitenpyram Intermediate: (Z)-N-((6-Chloropyridin-3-yl)Methyl)-N-Ethyl-N′-Hydroxyacetimidamide

  • Key Differences : Features a chloropyridinyl group instead of pyrrolidine.
  • Impact : The pyridine ring facilitates biodegradation via hydroxylation and dehydration pathways, highlighting the role of heterocyclic substituents in microbial metabolism .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
Target Compound C₉H₁₉N₃O₂ 201.266 332.8±48.0 3-Ethoxy-4-methoxypyrrolidine
(Z)-2-(3-(Ethoxymethyl)Pyrrolidin-1-yl)-Analog C₉H₁₉N₃O₂ 201.266 Not reported 3-Ethoxymethylpyrrolidine
(Z)-2-(3-Chlorophenyl)-Analog (7d) C₈H₈ClN₃O 213.62 Not reported 3-Chlorophenyl
Nitenpyram Intermediate C₉H₁₁ClN₄O 226.66 Not reported 6-Chloropyridinyl

Preparation Methods

Synthesis of the Substituted Pyrrolidine Intermediate

The pyrrolidine ring substituted with ethoxy and methoxy groups at positions 3 and 4 respectively is commonly prepared via protection and functionalization of (S)-4-hydroxypyrrolidin-2-one derivatives.

Typical procedure:

  • Protection of the hydroxyl group on (S)-4-hydroxypyrrolidin-2-one using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of 1H-imidazole in N,N-dimethylformamide (DMF) at room temperature for 6–16 hours. This step yields the tert-butyldimethylsilyloxy-protected pyrrolidinone intermediate with yields ranging from 92% to 100% depending on reaction time and scale.

  • The reaction mixture is quenched by pouring into ice water, followed by extraction with ethyl acetate, washing with brine, drying, filtration, and evaporation under reduced pressure to isolate the protected intermediate as a solid.

  • Subsequent functionalization steps involve selective substitution at the 3-position with an ethoxy group and at the 4-position with a methoxy group, often achieved through nucleophilic substitution or methylation reactions under controlled conditions.

The introduction of the N'-hydroxyacetimidamide functional group is typically performed via amidination reactions using hydroxylamine derivatives and appropriate acetimidate intermediates.

  • A common approach involves reacting the substituted pyrrolidine intermediate with hydroxylamine hydrochloride or O-substituted hydroxylamines in the presence of base catalysts under mild conditions to avoid decomposition.

  • The amidination step is carefully monitored to ensure the formation of the (Z)-isomer, which is the desired stereochemical configuration.

Purification and Characterization

  • The crude product is purified using column chromatography on silica gel with gradient elution systems, typically mixtures of ethyl acetate and methanol.

  • Recrystallization from ethyl acetate/methanol mixtures is employed to enhance purity and isolate the compound as crystals.

  • Characterization includes melting point determination, optical rotation measurements, infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and stereochemistry.

Step Reaction Conditions Reagents Temperature Time Yield (%) Notes
1. Hydroxyl Protection TBDMS-Cl, 1H-imidazole in DMF (S)-4-hydroxypyrrolidin-2-one 20 °C 6–16 h 92–100 Stirring, quenching with ice water, extraction
2. Functionalization Nucleophilic substitution/methylation Protected pyrrolidine intermediate Ambient to reflux Variable 80–90 (typical) Control of regioselectivity critical
3. Amidination Hydroxylamine derivatives, base catalyst Substituted pyrrolidine intermediate Mild (0–25 °C) Several hours 75–85 Formation of (Z)-isomer favored
4. Purification Column chromatography, recrystallization Ethyl acetate/methanol Ambient Variable - Ensures high purity and stereochemical integrity
  • The preparation of (Z)-2-(3-ethoxy-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide is a multi-step process that hinges on the efficient protection of hydroxyl groups and selective functionalization of the pyrrolidine ring.

  • The use of tert-butyldimethylsilyl chloride and imidazole in DMF for hydroxyl protection is well-established, providing high yields and clean intermediates suitable for further transformations.

  • Amidination to introduce the N'-hydroxyacetimidamide group requires mild conditions to preserve the stereochemical configuration and avoid side reactions.

  • Purification techniques such as silica gel chromatography and recrystallization are essential to isolate the compound with high purity and confirm the (Z)-configuration.

  • The data from patent EP2420490B1 and related literature confirm the robustness of these methods and provide detailed procedural insights for scale-up and reproducibility.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for (Z)-2-(3-ethoxy-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide?

Answer:
The synthesis typically involves coupling reactions between functionalized pyrrolidine derivatives and hydroxylamine intermediates. For example:

  • Step 1: React 3-ethoxy-4-methoxypyrrolidine with a bromoacetamide precursor to form the acetimidamide backbone via nucleophilic substitution .
  • Step 2: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Characterization:
    • NMR Spectroscopy: Confirm stereochemistry (Z-configuration) via coupling constants in 1H^1H NMR (e.g., vicinal protons on the pyrrolidine ring at δ 3.5–4.0 ppm) .
    • IR Spectroscopy: Validate hydroxylamine (-N-OH) and amide (C=O) groups at ~3200 cm1^{-1} and ~1650 cm1^{-1}, respectively .
    • Mass Spectrometry: Compare experimental molecular weight (e.g., 285.3 g/mol) with theoretical values to confirm purity .

Basic: What safety protocols should be followed when handling this compound?

Answer:
Based on structurally related acetimidamides and pyrrolidine derivatives:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A eye irritation) .
  • Ventilation: Use fume hoods to avoid inhalation (H335: respiratory tract irritation) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can structural isomerism or tautomerism in this compound be experimentally resolved?

Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to determine absolute configuration and Z/E isomerism. Refinement against high-resolution data can resolve pyrrolidine ring puckering and substituent orientation .
  • Dynamic NMR: Monitor temperature-dependent 1H^1H NMR shifts to detect tautomeric equilibria (e.g., hydroxyimine ↔ oxime forms) .
  • Computational Modeling: Compare DFT-optimized geometries (e.g., Gaussian) with experimental data to validate dominant tautomers .

Advanced: How should researchers design pharmacological studies to evaluate its bioactivity?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against target enzymes (e.g., histone deacetylases) using fluorogenic substrates. IC50_{50} values can indicate potency .
    • Cellular Uptake: Use fluorescent analogs or LC-MS to quantify intracellular concentration in cell lines (e.g., HepG2) .
  • In Vivo Models:
    • Acute Toxicity: Administer graded doses (10–100 mg/kg) in rodents (e.g., Wistar rats) to determine LD50_{50} and organ-specific effects .
    • Pharmacokinetics: Measure plasma half-life via HPLC-MS after intravenous/oral dosing .

Advanced: How to address contradictions between theoretical and experimental spectroscopic data?

Answer:

  • Cross-Validation: Combine multiple techniques (e.g., 1H^1H-13C^{13}C HSQC NMR for carbon-proton correlation) to resolve ambiguous signals .
  • Isotopic Labeling: Synthesize 15N^{15}N-labeled analogs to clarify nitrogen environments in IR/NMR .
  • Error Analysis: Recalculate theoretical data (e.g., molecular weight via high-resolution MS) to rule out impurities or hydration .

Advanced: What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?

Answer:

  • Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective pyrrolidine ring formation .
  • Microwave-Assisted Reactions: Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining Z-selectivity via controlled heating .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: How to assess its potential as a metal-chelating agent in catalytic systems?

Answer:

  • UV-Vis Titration: Monitor absorbance shifts upon addition of metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) to identify binding stoichiometry .
  • X-ray Absorption Spectroscopy (XAS): Determine coordination geometry (e.g., octahedral vs. tetrahedral) at metal centers .
  • Catalytic Activity: Test in model reactions (e.g., oxidation of alkanes) and compare turnover numbers with/without the compound .

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